molecular formula C25H33N3O4 B10841469 2-Acetylaminoethyl 18-methoxycoronaridinate

2-Acetylaminoethyl 18-methoxycoronaridinate

Cat. No.: B10841469
M. Wt: 439.5 g/mol
InChI Key: PIPDTENSRZRDNA-BJASRFDRSA-N
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Description

2-Acetylaminoethyl 18-methoxycoronaridinate is a synthetic derivative of ibogaine, developed by researchers to explore its potential in various scientific and medical applications. This compound is known for its unique chemical structure and properties, which make it a subject of interest in the fields of pharmacology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylaminoethyl 18-methoxycoronaridinate involves multiple steps, starting from the basic structure of ibogaineThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylaminoethyl 18-methoxycoronaridinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-Acetylaminoethyl 18-methoxycoronaridinate has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of addiction and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetylaminoethyl 18-methoxycoronaridinate involves its interaction with specific molecular targets and pathways. It primarily acts as a selective antagonist of nicotinic acetylcholine receptors, particularly the α3β4 subtype. This interaction modulates neurotransmitter release and neuronal activity, leading to its observed effects on addiction and neurological functions .

Comparison with Similar Compounds

    18-Methoxycoronaridine: A related compound with similar pharmacological properties but different potency and selectivity.

    Ibogaine: The parent compound from which 2-Acetylaminoethyl 18-methoxycoronaridinate is derived, known for its psychoactive effects.

    Noribogaine: A metabolite of ibogaine with distinct pharmacological effects.

Uniqueness: this compound is unique due to its specific chemical modifications, which enhance its potency and selectivity compared to its parent compound and related derivatives. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C25H33N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

2-acetamidoethyl (1S,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C25H33N3O4/c1-16(29)26-9-12-32-24(30)25-14-17-13-18(8-11-31-2)23(25)28(15-17)10-7-20-19-5-3-4-6-21(19)27-22(20)25/h3-6,17-18,23,27H,7-15H2,1-2H3,(H,26,29)/t17?,18-,23-,25+/m0/s1

InChI Key

PIPDTENSRZRDNA-BJASRFDRSA-N

Isomeric SMILES

CC(=O)NCCOC(=O)[C@@]12CC3C[C@@H]([C@@H]1N(C3)CCC4=C2NC5=CC=CC=C45)CCOC

Canonical SMILES

CC(=O)NCCOC(=O)C12CC3CC(C1N(C3)CCC4=C2NC5=CC=CC=C45)CCOC

Origin of Product

United States

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